

(Methylsulfamoyl)amine: A Technical Guide to its Physicochemical Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Methylsulfamoyl)amine

Cat. No.: B106483

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methylsulfamoyl)amine, also known as N-methylsulfamide, is a chemical compound with the formula $\text{CH}_6\text{N}_2\text{O}_2\text{S}$. This technical guide provides a comprehensive overview of the available information on its solubility and stability profile. Due to a notable lack of extensive publicly available data for this specific molecule, this document also serves as a methodological framework. It outlines the standardized experimental protocols necessary for a thorough physicochemical characterization, drawing upon established methods for analogous sulfonamide compounds. This guide is intended to support researchers and drug development professionals in designing studies to generate the critical data required for advancing research and potential applications of **(Methylsulfamoyl)amine**.

Introduction

(Methylsulfamoyl)amine is an organic compound featuring a sulfamide functional group. While its specific applications and biological activities are not widely documented in publicly accessible literature, its structural similarity to other sulfonamides suggests potential relevance in medicinal chemistry and material science. A comprehensive understanding of its solubility and stability is a prerequisite for any further development. This guide summarizes the known properties of **(Methylsulfamoyl)amine** and provides detailed protocols for the experimental determination of its complete solubility and stability profile.

Physicochemical Properties

The available physicochemical data for **(Methylsulfamoyl)amine** is limited. The following table summarizes the basic properties that have been identified from various chemical supplier databases.

Property	Value	Source
Synonyms	N-methylsulfamide	Multiple Suppliers
CAS Number	72179-81-1	Multiple Suppliers
Molecular Formula	CH ₆ N ₂ O ₂ S	Multiple Suppliers
Molecular Weight	110.14 g/mol	Multiple Suppliers
Appearance	Solid	Multiple Suppliers
Melting Point	65.5-66.0 °C	Sigma-Aldrich
Boiling Point	229.0 ± 23.0 °C at 760 mmHg	Sigma-Aldrich

Solubility Profile

Quantitative solubility data for **(Methylsulfamoyl)amine** in a range of solvents is not readily available in the scientific literature. For a related compound, N-Methyl-N-isopropylsulfamoyl amide, qualitative solubility has been noted in acetone, dichloromethane, and methanol. A comprehensive understanding of solubility is critical for applications in synthesis, formulation, and biological testing.

General Solubility Characteristics of Sulfonamides

Sulfonamides as a class exhibit a wide range of solubilities depending on their specific structure, the presence of ionizable groups, and the nature of the solvent. Generally, their solubility is influenced by:

- pH: For sulfonamides with acidic or basic moieties, solubility can be significantly affected by the pH of the aqueous medium.

- Solvent Polarity: Solubility in organic solvents is dictated by the overall polarity of the molecule and its capacity for hydrogen bonding.
- Temperature: For most solid solutes, solubility increases with temperature.

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of **(Methylsulfamoyl)amine** in various solvents at different temperatures.

Materials:

- **(Methylsulfamoyl)amine** (solid)
- A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide)
- Thermostatic shaker
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated alternative quantitative method.

Procedure:

- Sample Preparation: Add an excess amount of solid **(Methylsulfamoyl)amine** to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

- Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.
- Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.
- Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.
- Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
- Dilution: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC method. Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of **(Methylsulfamoyl)amine**.

Data Presentation:

The results should be presented in a table summarizing the solubility in various solvents and at different temperatures.

Table 3.1. Template for Quantitative Solubility Data of **(Methylsulfamoyl)amine**

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Water	25	Data to be determined	Data to be determined
Methanol	25	Data to be determined	Data to be determined
Ethanol	25	Data to be determined	Data to be determined
Acetone	25	Data to be determined	Data to be determined
Acetonitrile	25	Data to be determined	Data to be determined
Dichloromethane	25	Data to be determined	Data to be determined
DMSO	25	Data to be determined	Data to be determined
Water	37	Data to be determined	Data to be determined
...

Stability Profile

The stability of a compound is a critical parameter, influencing its shelf-life, storage conditions, and degradation pathways. For sulfamides, hydrolysis can be a significant degradation route.

General Stability Considerations for Sulfonamides

Sulfonamides can be susceptible to degradation under various stress conditions:

- Hydrolytic Stability: The S-N bond in the sulfamide group can be susceptible to cleavage under both acidic and basic conditions.
- Thermal Stability: Elevated temperatures can accelerate degradation processes.
- Photostability: Exposure to light, particularly UV radiation, can induce photolytic degradation.
- Oxidative Stability: The presence of oxidizing agents may lead to the formation of degradation products.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of **(Methylsulfamoyl)amine** under various stress conditions and to identify its degradation products.

Materials:

- **(Methylsulfamoyl)amine**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Calibrated oven
- Photostability chamber
- HPLC-MS/MS system for separation and identification of degradation products.

Procedure:

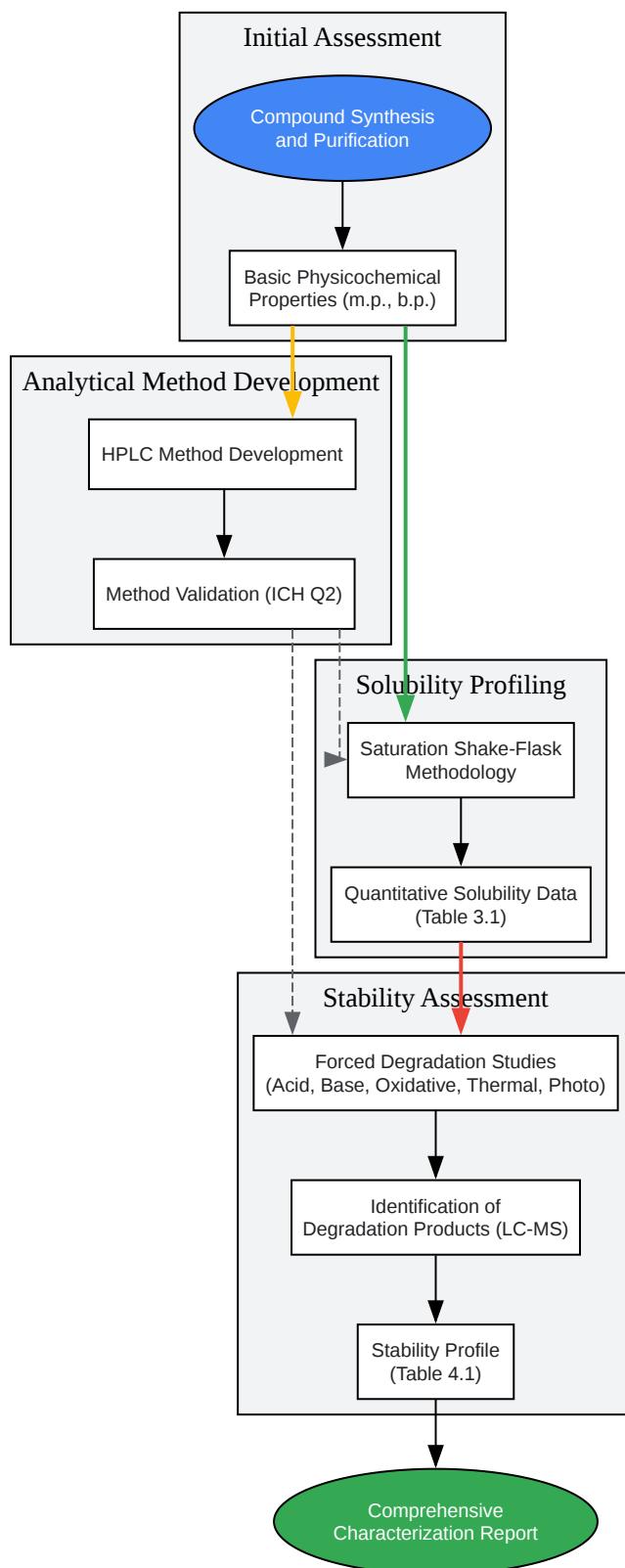
- Acidic Hydrolysis: Dissolve **(Methylsulfamoyl)amine** in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
- Alkaline Hydrolysis: Dissolve **(Methylsulfamoyl)amine** in a solution of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.
- Oxidative Degradation: Dissolve **(Methylsulfamoyl)amine** in a solution containing 3% H₂O₂. Keep at room temperature for a defined period.
- Thermal Degradation: Expose a solid sample of **(Methylsulfamoyl)amine** to a high temperature (e.g., 80 °C) in a calibrated oven for a defined period.
- Photostability: Expose a solid sample of **(Methylsulfamoyl)amine** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet

energy of not less than 200 watt-hours/square meter in a photostability chamber.

- **Sample Analysis:** At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with a mass spectrometer (MS) to separate the parent compound from any degradation products.

Data Presentation:

The results should be tabulated to show the percentage of degradation under each stress condition over time.

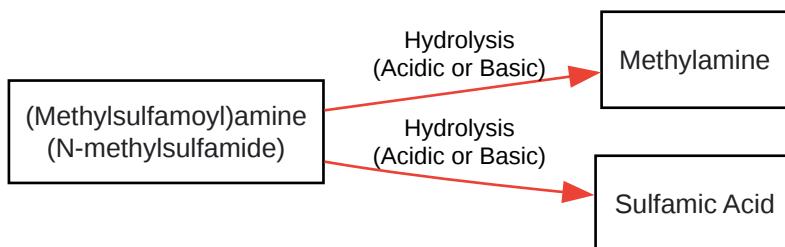

Table 4.1. Template for Forced Degradation Data of **(Methylsulfamoyl)amine**

Stress Condition	Time (hours)	Initial Purity (%)	Purity after Stress (%)	% Degradation	Number of Degradants
0.1 M HCl, 60 °C	24	Data	Data to be determined	Data to be determined	Data to be determined
48	Data	Data to be determined	Data to be determined	Data to be determined	
0.1 M NaOH, 60 °C	24	Data	Data to be determined	Data to be determined	Data to be determined
48	Data	Data to be determined	Data to be determined	Data to be determined	
3% H ₂ O ₂ , RT	24	Data	Data to be determined	Data to be determined	Data to be determined
80 °C (Solid)	48	Data	Data to be determined	Data to be determined	Data to be determined
Photostability	-	Data	Data to be determined	Data to be determined	Data to be determined

Visualizations

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a compound such as **(Methylsulfamoyl)amine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of **(Methylsulfamoyl)amine**.

Conceptual Degradation Pathway

Based on the general chemistry of sulfonamides, a conceptual degradation pathway for **(Methylsulfamoyl)amine** under hydrolytic conditions is proposed below. This is a hypothetical pathway and requires experimental verification.

[Click to download full resolution via product page](#)

Caption: Conceptual hydrolytic degradation pathway of **(Methylsulfamoyl)amine**.

Conclusion

The publicly available data on the solubility and stability of **(Methylsulfamoyl)amine** is currently insufficient for a complete physicochemical profile. This technical guide has summarized the known properties and provided a detailed framework of standard experimental protocols that can be employed to generate the necessary data. The successful execution of these studies will provide a robust understanding of the compound's characteristics, which is essential for its potential development in research and various industry applications. It is recommended that the outlined experimental workflows be followed to build a comprehensive data package for **(Methylsulfamoyl)amine**.

- To cite this document: BenchChem. [(Methylsulfamoyl)amine: A Technical Guide to its Physicochemical Characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106483#methylsulfamoyl-amine-solubility-and-stability-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com